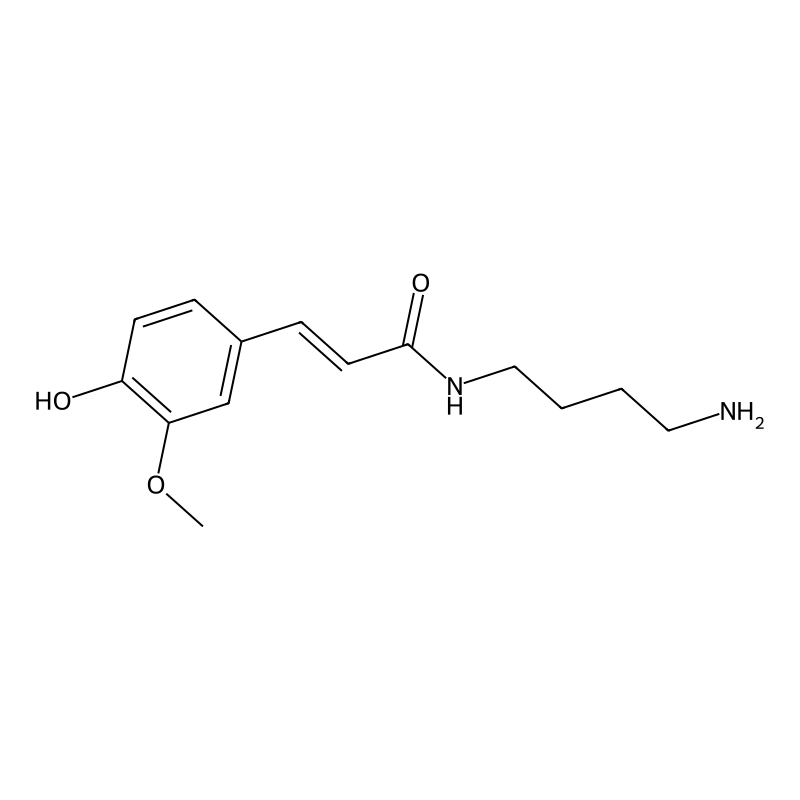

Feruloylputrescine

Content Navigation

Feruloylputrescine resolves the critical failure of using free ferulic acid to track light-induced degradation in clear packaging. Free ferulic acid decarboxylates to off-flavor 4-vinylguaiacol, while this amide conjugate remains thermally stable, enabling precise trans-to-cis isomerization quantification under UV.

- Quantify photo-isomerization ratios to monitor UV exposure in beverages, avoiding confounders from thermal browning assays.

- Serve as a definitive LC/MS chemotaxonomic marker for orange/grapefruit juice authenticity; absent in mandarin, apple, grape.

- Induce deoxynivalenol (DON) biosynthesis in fungal pathogens with specificity far exceeding free putrescine.

High-purity reference standard, ready for global shipment.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

Feruloylputrescine (CAS 501-13-3) is a naturally occurring hydroxycinnamic acid amide (HCAA) characterized by the conjugation of a putrescine polyamine backbone with a ferulic acid moiety. In industrial and analytical procurement, it is primarily sourced as a high-purity reference standard for food quality assurance, plant metabolomics, and flavor chemistry workflows [1]. Unlike generic phenolic acids or free polyamines, feruloylputrescine possesses specific UV-absorbing, structural, and biological properties that make it a quantifiable marker for monitoring photo-isomerization in packaged beverages, verifying citrus juice authenticity, and modeling host-pathogen metabolic interactions[2]. Its dual functionality—combining a radical-scavenging phenolic ring with a basic polyamine chain—dictates its distinct solubility profile and thermal stability, making it a critical standard for laboratories that require precise quantification of bound versus free phenolic pools.

Research Fit

References

- [1] Ogi, K., Otsuka, T., & Sumitani, H. (2018). Isomerization of feruloylputrescine in orange juice by light exposure. Bioscience, Biotechnology, and Biochemistry, 82(5), 856-862.

- [2] Duan, K., et al. (2026). Exploitation of Host-Derived N-Feruloylputrescine by Fusarium graminearum Promotes DON Biosynthesis and Wheat Rachis Colonisation. Molecular Plant Pathology, 27(2).

Substituting feruloylputrescine with its constituent parts—free ferulic acid or free putrescine—fundamentally compromises analytical accuracy and biological modeling. In food chemistry workflows, free ferulic acid is highly susceptible to spontaneous thermal decarboxylation into 4-vinylguaiacol (a potent off-flavor), whereas the amide-conjugated feruloylputrescine remains thermally stable but highly sensitive to stoichiometric photo-isomerization (trans to cis) under UV/fluorescent light [1]. Consequently, free ferulic acid cannot serve as a reliable marker for light-induced degradation in clear packaging. In agricultural metabolomics, free putrescine fails to replicate the targeted virulence responses seen in fungal pathogens; feruloylputrescine acts as a highly specific, potent inducer of deoxynivalenol (DON) biosynthesis, driving accumulation at rates exponentially higher than unconjugated polyamines [2]. Procurement of the exact conjugated standard is therefore mandatory for reproducible assay development and QA/QC validation.

Substitution Risk

Lacks putrescine-dependent target interactions; antioxidant profile alone may not transfer to enzyme or cellular pathway endpoints.

Shows inverted potency ranking: higher cell-free tyrosinase inhibition, but weaker cellular melanin suppression compared to DFP.

Substitution may shift pathway modulation profile; reported rank order in macrophage NO inhibition differs significantly.

References

- [1] Ogi, K., Otsuka, T., & Sumitani, H. (2018). Isomerization of feruloylputrescine in orange juice by light exposure. Bioscience, Biotechnology, and Biochemistry, 82(5), 856-862.

- [2] Duan, K., et al. (2026). Exploitation of Host-Derived N-Feruloylputrescine by Fusarium graminearum Promotes DON Biosynthesis and Wheat Rachis Colonisation. Molecular Plant Pathology, 27(2).

Light Exposure Tracking via Photo-Isomerization

In commercial beverage testing, tracking product degradation via colorimetry is often confounded by simultaneous thermal browning and oxidation. Feruloylputrescine provides a precise molecular alternative: upon exposure to fluorescent light (e.g., 1000–4000 lx), the native trans-feruloylputrescine stoichiometrically isomerizes to cis-feruloylputrescine. LC/MS and NMR analyses demonstrate a highly conserved mass balance between the two isomers (5.6% variation coefficient in total concentration) over 11-14 days of exposure [1]. This predictable, reversible conversion makes the feruloylputrescine trans/cis ratio an exact, quantifiable marker for light exposure in clear PET packaging, a function that generic phenolic acids cannot perform.

| Evidence Dimension | Marker reliability for light-induced degradation |

| Target Compound Data | Predictable trans-to-cis isomerization with conserved mass balance (5.6% CV) |

| Comparator Or Baseline | Conventional colorimetric fading assays |

| Quantified Difference | Provides a specific, quantifiable molecular ratio independent of thermal browning |

| Conditions | PET-bottled citrus juices exposed to 1000-4000 lx fluorescent light |

Enables industrial QA/QC laboratories to procure a reliable standard for quantifying light damage in packaged beverages where standard color assays fail.

DON Biosynthesis Induction in Pathogen Assays

In agricultural research modeling host-pathogen interactions, identifying the exact host metabolites that trigger fungal virulence is critical. When evaluated as a sole nitrogen source in Fusarium graminearum cultures, N-feruloylputrescine acts as a dramatically stronger inducer of the mycotoxin deoxynivalenol (DON) than its unconjugated precursors. After 7 days of cultivation in DON-inducing liquid medium, feruloylputrescine increased DON accumulation by >4.5-fold compared to free putrescine, and by >12.8-fold compared to standard inorganic nitrogen (NH4NO3) [1]. This demonstrates that the intact amide conjugate is specifically recognized by the pathogen's toxisome pathways.

| Evidence Dimension | Deoxynivalenol (DON) accumulation induction |

| Target Compound Data | Feruloylputrescine supplied as sole nitrogen source |

| Comparator Or Baseline | Free putrescine and NH4NO3 |

| Quantified Difference | >4.5-fold higher DON vs. putrescine; >12.8-fold higher vs. NH4NO3 |

| Conditions | 7-day cultivation of F. graminearum in DON-inducing liquid medium |

Essential for plant pathology labs needing the precise host-derived metabolite that triggers fungal virulence, ensuring accurate in vitro disease modeling.

Chemotaxonomic Marker for Juice Authenticity

Detecting the adulteration of premium citrus juices with cheaper substitutes requires markers with absolute presence/absence boundaries. LC/MS profiling establishes that trans-feruloylputrescine is highly abundant in raw grapefruit juice (up to 50 ppm) and orange juice (9–21 ppm). In stark contrast, it is completely undetectable (0 ppm) in mandarin orange, lemon, apple, and grape juices [1]. This absolute differentiation makes feruloylputrescine a superior procurement choice for authenticity standards compared to broadly distributed primary metabolites like citric acid or generic sugars.

| Evidence Dimension | Species-specific baseline concentration |

| Target Compound Data | 9–21 ppm in orange juice; up to 50 ppm in grapefruit juice |

| Comparator Or Baseline | Mandarin orange, lemon, apple, and grape juices |

| Quantified Difference | 100% differentiation (abundant vs. completely undetectable) |

| Conditions | LC/MS (Q-TOF) profiling of fresh and commercial fruit juices |

Allows food safety and authenticity testing facilities to definitively detect the adulteration of high-value orange or grapefruit juice with cheaper mandarin or apple juices.

Thermal Stability and Off-Flavor Precursor Distinction

During the thermal processing and storage of fruit juices, distinguishing between free and bound phenolic acids is vital for predicting shelf-life. Free ferulic acid spontaneously decarboxylates into 4-vinylguaiacol (PVG), a potent off-flavor that taints products at concentrations as low as 50–75 µg/L. In contrast, feruloylputrescine maintains its amide bond during standard pasteurization and storage (35°C–50°C), preventing direct decarboxylation into PVG unless enzymatically or harshly chemically hydrolyzed [1]. Procuring feruloylputrescine allows flavor chemists to accurately map the 'bound' phenolic pool that is thermally stable, preventing overestimation of off-flavor risks.

| Evidence Dimension | Precursor stability and off-flavor generation |

| Target Compound Data | Feruloylputrescine (thermally stable amide conjugate) |

| Comparator Or Baseline | Free Ferulic Acid |

| Quantified Difference | Free ferulic acid directly yields PVG off-flavors; feruloylputrescine requires prior hydrolysis |

| Conditions | Thermal storage of single-strength orange juice at 35°C–50°C for 28 days |

Critical for formulation scientists who must accurately model shelf-life and distinguish between stable bound phenolics and volatile-producing free phenolics.

Light-Induced Degradation QA/QC in PET Beverages

Feruloylputrescine is a highly specific procurement choice for establishing analytical standards in beverage QA/QC. By quantifying the trans-to-cis isomerization ratio, quality control laboratories can accurately track light exposure in clear packaging, avoiding the confounding variables of thermal browning that plague standard colorimetric assays [1].

Fusarium Virulence and Mycotoxin Biosynthesis Modeling

For plant pathology and agricultural metabolomics workflows, feruloylputrescine is an essential standard for inducing toxisome pathways. Its procurement enables researchers to accurately replicate host-derived triggers for deoxynivalenol (DON) biosynthesis, providing a vastly superior in vitro model compared to using generic nitrogen sources or free putrescine [2].

Citrus Juice Adulteration Detection

Food authenticity laboratories utilize feruloylputrescine as a definitive chemotaxonomic marker. Because it is highly abundant in orange and grapefruit juices but completely absent in mandarin, apple, and grape juices, procuring this standard allows for the rapid, LC/MS-based detection of economic adulteration in premium juice products [1].

Shelf-Life and Off-Flavor Predictive Modeling

In flavor chemistry and formulation stability testing, feruloylputrescine serves as a critical reference for the 'bound' phenolic pool. By differentiating this thermally stable amide conjugate from free ferulic acid, formulation scientists can accurately model the risk of 4-vinylguaiacol (PVG) off-flavor generation during the pasteurization and long-term storage of fruit juices [3].

Application Fit Matrix

References

- [1] Ogi, K., Otsuka, T., & Sumitani, H. (2018). Isomerization of feruloylputrescine in orange juice by light exposure. Bioscience, Biotechnology, and Biochemistry, 82(5), 856-862.

- [2] Duan, K., et al. (2026). Exploitation of Host-Derived N-Feruloylputrescine by Fusarium graminearum Promotes DON Biosynthesis and Wheat Rachis Colonisation. Molecular Plant Pathology, 27(2).

- [3] Naim, M., et al. (1992). Potential of ferulic acid as a precursor to off-flavors in stored orange juice. Journal of Agricultural and Food Chemistry, 40(4), 681-684.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Other CAS

Wikipedia

Explore Compound Types